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Abstract
QNZ, also known as EVP4593, is a quinazoline derivative initially identified as a potent inhibitor

of the NF-κB signaling pathway. Subsequent research has revealed a more complex

mechanism of action, positioning QNZ as a significant modulator of intracellular calcium (Ca²⁺)

homeostasis. This technical guide provides a comprehensive overview of QNZ's effects on

calcium signaling, with a particular focus on its inhibition of Store-Operated Calcium Entry

(SOCE). It details the compound's mechanism of action, presents quantitative data on its

activity, outlines key experimental protocols for its study, and visualizes the involved signaling

pathways. This document is intended to serve as a valuable resource for researchers in

pharmacology, cell biology, and drug discovery exploring the therapeutic potential of QNZ.

Introduction to QNZ (EVP4593)
QNZ (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) is a small molecule that was first

described as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1] However, the

precise molecular target responsible for this inhibition remained elusive for some time, as QNZ
does not directly inhibit key proteins in the canonical NF-κB pathway, such as Protein Kinase C

(PKC) or the IκB kinase (IKK) complex.[1] Further investigation revealed that the primary

mechanism through which QNZ exerts its effects on NF-κB is by modulating upstream calcium

signaling pathways, specifically by inhibiting Store-Operated Calcium Entry (SOCE).[2][3] This

discovery has broadened the scope of QNZ's application in research, highlighting its utility as a
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tool to investigate the intricate relationship between calcium signaling and various cellular

processes, including inflammation, neurodegeneration, and oncology.[2][4]

Mechanism of Action
QNZ's biological activities are multifaceted, with its most prominent and acute effect being the

inhibition of SOCE.[2] Additionally, long-term exposure to QNZ has been shown to impact

mitochondrial function.[2][5]

Inhibition of Store-Operated Calcium Entry (SOCE)
SOCE is a crucial Ca²⁺ influx pathway in non-excitable cells, activated upon the depletion of

Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by the

interaction of the ER Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma

membrane Ca²⁺ channel, Orai1. Transient Receptor Potential Canonical (TRPC) channels are

also key contributors to SOCE.[6]

QNZ has been demonstrated to be an effective blocker of SOCE.[2] It inhibits Ca²⁺ influx

through both Orai- and TRPC-containing store-operated channels.[2] Specifically, QNZ has

been shown to affect heteromeric channels containing the TRPC1 subunit but not homomeric

TRPC1 channels.[3] The precise binding site and the exact molecular mechanism of QNZ's

interaction with these channel components are still under investigation. However, it is evident

that by blocking SOCE, QNZ can significantly attenuate the downstream signaling cascades

that are dependent on a sustained increase in intracellular Ca²⁺.

Downstream Effects on NF-κB Signaling
The activation of the NF-κB pathway is tightly linked to intracellular Ca²⁺ levels. Ca²⁺ influx

through SOCE is a known trigger for the activation of the NF-κB cascade.[1] By inhibiting

SOCE, QNZ effectively dampens the activation of NF-κB.[2] This indirect inhibition explains the

initial observations of QNZ as an NF-κB inhibitor. The reduction in NF-κB activation leads to

decreased expression of its target genes, which are involved in inflammation, cell survival, and

proliferation.[2]

Inhibition of Mitochondrial Complex I
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In addition to its acute effects on SOCE, QNZ has been identified as a potent inhibitor of

mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations.[5]

This inhibition can lead to an energy deficit within the cell, which may, in the long term,

influence other signaling pathways such as the AMPK/mTORC1 pathway, leading to enhanced

autophagy and suppressed protein synthesis.[2] The inhibition of mitochondrial complex I by

QNZ appears to be a distinct effect from its immediate inhibition of SOCE.[2]

Quantitative Data
The following tables summarize the reported quantitative data for QNZ's biological activities.

Parameter Value Cell Line / System Reference

NF-κB Activation

IC₅₀ 11 nM Jurkat T cells [1]

TNF-α Production

IC₅₀ 7 nM Murine Splenocytes [3]

Store-Operated

Calcium Entry (SOCE)

IC₅₀ 300 nM Striatal Neurons [7]

Mitochondrial

Complex I Inhibition

Kᵢ 6.3 nM
Bovine Heart

Mitochondria
[5]

Table 1: Summary of reported IC₅₀ and Kᵢ values for QNZ (EVP4593).
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Cell Line Concentration Effect Reference

HD Neuroblastoma

Cells (expressing

mutant huntingtin)

300 nM

Reversible blockade

of SOC channels and

reduction of elevated

SOCE

[2]

Striatal Neurons (from

YAC128 mice)
300 nM

Reversible blockade

of SOC channels and

reduction of elevated

SOCE

[2]

HEK293 (STIM1 and

STIM2 knockout)
1 µM

Suppression of

thapsigargin-induced

SOCE

[2]

RBL-2H3 300 nM

Significant reduction

in the peak amplitude

of native SOCE

[7]

Table 2: Experimentally effective concentrations of QNZ in various cell lines.

Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by QNZ.
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QNZ's Multifaceted Mechanism of Action
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Caption: QNZ's multifaceted mechanism of action.

Experimental Workflows
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General Workflow for Studying QNZ's Effect on SOCE

Cell Preparation

Experiment

Data Analysis

1. Culture Cells

2. Load with Ca²⁺ Indicator
(e.g., Fura-2 AM)

3. Measure Baseline
Intracellular Ca²⁺

4. Induce ER Ca²⁺ Store Depletion
(e.g., with Thapsigargin in Ca²⁺-free medium)

5. Treat with QNZ

6. Re-add Extracellular Ca²⁺

7. Measure Fluorescence Changes

8. Calculate Intracellular
Ca²⁺ Concentration

9. Quantify Inhibition of SOCE

Click to download full resolution via product page

Caption: Workflow for studying QNZ's effect on SOCE.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of QNZ's

effects on calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE)
using Fura-2 AM
This protocol is adapted for fluorescence microscopy to measure changes in intracellular Ca²⁺

concentration ([Ca²⁺]i) in response to store depletion.

Materials:

Cells of interest cultured on glass-bottom dishes

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, Glucose, HEPES, pH 7.4

Ca²⁺-free HBS (containing EGTA)

Thapsigargin (SERCA pump inhibitor)

QNZ (EVP4593) stock solution in DMSO

Ionomycin (Ca²⁺ ionophore)

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an

emission wavelength of 510 nm.

Procedure:

Cell Preparation:

Plate cells on glass-bottom dishes to achieve 70-80% confluency on the day of the

experiment.
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Dye Loading:

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

Wash cells once with HBS.

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

Wash cells twice with HBS to remove extracellular dye.

Allow cells to de-esterify the Fura-2 AM for at least 15 minutes at room temperature in the

dark.

Imaging:

Mount the dish on the microscope stage.

Perfuse the cells with Ca²⁺-free HBS to establish a baseline fluorescence ratio

(F340/F380).

To deplete ER Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free HBS and record the

transient increase in [Ca²⁺]i due to leakage from the ER.

Once the [Ca²⁺]i returns to baseline, perfuse the cells with HBS containing the desired

concentration of QNZ (or vehicle control) for a pre-incubation period (e.g., 5-10 minutes).

To measure SOCE, switch to a perfusion solution containing 2 mM CaCl₂ and the same

concentration of QNZ (or vehicle).

Record the increase in the F340/F380 ratio, which represents SOCE.

Data Analysis:

The F340/F380 ratio is used to calculate the intracellular Ca²⁺ concentration using the

Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

Rmin, Rmax, and the dissociation constant (Kd) are determined by in vitro calibration.
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The magnitude of SOCE can be quantified by measuring the peak increase in [Ca²⁺]i or

the area under the curve after the re-addition of Ca²⁺.

The inhibitory effect of QNZ is calculated by comparing the SOCE in QNZ-treated cells to

that in vehicle-treated control cells.

Whole-Cell Patch-Clamp Electrophysiology for
Measuring Store-Operated Currents (Icrac/Isoc)
This technique allows for the direct measurement of ion channel activity.

Materials:

Cells of interest cultured on coverslips

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pulling patch pipettes

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH

7.4

Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10

BAPTA, pH 7.2 with CsOH. Add Mg-ATP and GTP just before use.

Thapsigargin

QNZ (EVP4593)

Procedure:

Preparation:

Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

Place a coverslip with cells in the recording chamber and perfuse with the external

solution.
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Recording:

Establish a whole-cell patch-clamp configuration on a single cell.

Hold the cell at a potential of -80 mV.

Apply a series of voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure

baseline currents.

To induce store depletion and activate store-operated currents, include a high

concentration of a Ca²⁺ chelator like BAPTA in the pipette solution and/or perfuse the cell

with a solution containing a SERCA inhibitor like thapsigargin (1-2 µM).

Once the store-operated current (Icrac or Isoc) has developed and stabilized, apply QNZ
at the desired concentration via the perfusion system.

Record the changes in the current amplitude in the presence of QNZ.

Data Analysis:

The amplitude of the store-operated current is measured at a specific holding potential

(e.g., -80 mV).

The percentage of inhibition by QNZ is calculated by comparing the current amplitude

before and after drug application.

Current-voltage (I-V) relationships can be plotted from the voltage ramp data to

characterize the properties of the channels being inhibited.

Conclusion
QNZ (EVP4593) is a valuable pharmacological tool for investigating the role of calcium

signaling in various physiological and pathological contexts. Its primary mechanism of action

involves the inhibition of Store-Operated Calcium Entry, which in turn modulates downstream

signaling pathways, most notably the NF-κB cascade. Additionally, its inhibitory effect on

mitochondrial complex I suggests a broader impact on cellular metabolism, particularly with

long-term exposure. The quantitative data and detailed experimental protocols provided in this

guide offer a solid foundation for researchers to design and execute experiments aimed at
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further elucidating the complex biology of QNZ and exploring its therapeutic potential. As our

understanding of the intricate interplay between calcium signaling and cellular function

continues to grow, compounds like QNZ will remain indispensable for dissecting these complex

processes.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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